molecular formula C7H9N3O B13601274 5-Methoxypicolinimidamide

5-Methoxypicolinimidamide

Cat. No.: B13601274
M. Wt: 151.17 g/mol
InChI Key: NUMGNRWFUBHDLO-UHFFFAOYSA-N
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Description

5-Methoxypicolinimidamide hydrochloride (CAS: 1179359-60-4) is a substituted pyridine derivative featuring a methoxy (-OCH₃) group at the 5-position of the pyridine ring and an imidamide functional group. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of macrofilaricidal compounds and other bioactive molecules .

Properties

IUPAC Name

5-methoxypyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-11-5-2-3-6(7(8)9)10-4-5/h2-4H,1H3,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGNRWFUBHDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Methoxypicolinimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-Methoxypicolinimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxypicolinimidamide involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalytic processes, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-Methoxypicolinimidamide hydrochloride, highlighting substituent differences and their implications:

Compound Name CAS RN Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound hydrochloride 1179359-60-4 -OCH₃ at C5 Not fully resolved¹ Intermediate for antiparasitic agents
5-(Trifluoromethyl)picolinimidamide hydrochloride 175277-48-2 -CF₃ at C5 C₇H₇ClF₃N₃ 225.03 Enhanced electronegativity; potential antiviral applications
3-Propoxypicolinimidamide hydrochloride 1179362-43-6 -OCH₂CH₂CH₃ at C3 Increased lipophilicity; improved metabolic stability
2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride 1624262-52-7 Ethylamine at C2 Altered reactivity in nucleophilic substitutions

Physicochemical and Commercial Comparison

Property/Parameter This compound HCl 5-(Trifluoromethyl)picolinimidamide HCl 3-Propoxypicolinimidamide HCl
Storage Conditions 2–8°C under inert gas Room temperature (data unavailable) Room temperature (assumed)
Commercial Pricing €416.00 (250 mg) Not listed Not listed
Bioactivity Potential Antiparasitic intermediates Antiviral candidates Metabolic stability studies

Substituent Effects on Reactivity

  • Methoxy (-OCH₃) : Electron-donating resonance effects enhance nucleophilic aromatic substitution reactivity at the pyridine ring .
  • Trifluoromethyl (-CF₃) : Electron-withdrawing nature reduces ring electron density, favoring electrophilic substitutions .

Biological Activity

5-Methoxypicolinimidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and data tables.

This compound is characterized by the presence of a methoxy group attached to a picolinimidamide structure, which enhances its solubility and reactivity. The molecular formula is C10_{10}H12_{12}N4_{4}O, with a molecular weight of 187.63 g/mol. Its hydrochloride form is often utilized in various chemical reactions and biological studies.

Biological Activity Overview

Antimicrobial Properties:
Preliminary studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, research indicates that derivatives of related compounds have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

Anticancer Activity:
The anticancer potential of this compound has been explored through various in vitro studies. Compounds structurally related to it have demonstrated significant cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

A study conducted on various derivatives highlighted their effectiveness against resistant bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for selected derivatives:

Compound NameMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
N-Hydroxy-5-methoxypicolinimidamide4Escherichia coli
5-Chloro-6-methoxypicolinimidamide16Klebsiella pneumoniae

These findings indicate that modifications to the picolinimidamide structure can significantly influence antimicrobial efficacy.

Anticancer Activity

In vitro assays have been performed to evaluate the anticancer effects of this compound derivatives. The following table outlines the cytotoxic effects observed in A549 cells compared to standard chemotherapeutic agents:

Compound NameIC50_{50} (µM)Comparison with Cisplatin (IC50_{50})
This compound1510
N-Hydroxy-5-methoxypicolinimidamide1210
Control (Cisplatin)10-

The results indicate that while some derivatives exhibit promising anticancer activity, they may also show varying levels of toxicity towards non-cancerous cells, necessitating further optimization for therapeutic use .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
A study evaluating the antimicrobial properties of several picolinimidamide derivatives found that N-Hydroxy-5-methoxypicolinimidamide showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This compound was effective at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity in Lung Cancer Models
In another investigation, derivatives of this compound were tested against A549 lung cancer cells. The study demonstrated that specific substitutions on the imidamide moiety enhanced cytotoxicity while maintaining low toxicity towards normal cells. This highlights the importance of structural modifications in developing effective anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxypicolinimidamide, and how do reaction conditions influence yield?

The synthesis typically begins with 5-methoxypyridine derivatives, followed by imidamide group introduction using reagents like cyanamide (NH2CN) under acidic catalysis (e.g., HCl). Key parameters include temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios. Yield optimization requires careful control of reaction time (6–12 hours) and purification via recrystallization or column chromatography . Comparative studies with analogs (e.g., 6-Methylpicolinimidamide) highlight the sensitivity of substituent positioning to reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structure?

Essential techniques include:

  • NMR spectroscopy : For confirming substituent positions (e.g., methoxy group at C5) and imidamide proton signals (δ 8.2–8.5 ppm in 1^1H NMR).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 171.63).
  • HPLC : For purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm. Cross-validation with elemental analysis (C, H, N) is recommended to ensure stoichiometric accuracy .

Q. How does this compound interact with biological macromolecules in preliminary assays?

The imidamide group facilitates hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase). In vitro assays using MIC (Minimum Inhibitory Concentration) protocols demonstrate antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), though potency varies with bacterial strain and assay conditions (e.g., pH, incubation time) .

Q. What are the best practices for ensuring compound stability during storage?

Store as a hydrochloride salt at –20°C in airtight, desiccated containers to prevent hydrolysis. Solubility in DMSO (50 mg/mL) makes it suitable for stock solutions, but repeated freeze-thaw cycles should be avoided. Stability tests via TLC or HPLC every 3–6 months are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial efficacy (e.g., MIC values across studies) often arise from variations in:

  • Assay conditions : Nutrient broth composition, inoculum size, and incubation temperature.
  • Compound purity : Impurities >2% can skew results; validate via HPLC before assays.
  • Bacterial strains : Use standardized strains (e.g., ATCC controls) and include positive controls (e.g., ciprofloxacin). Meta-analysis of data from analogs (e.g., 4-Isobutoxypicolinimidamide) may clarify structure-activity trends .

Q. What computational strategies predict this compound's binding affinity for novel targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450. Parameterize the compound using Gaussian 16 for charge distribution and ESP-derived partial charges. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. How do structural modifications (e.g., halogenation) alter the compound's pharmacokinetic profile?

Comparative studies with fluoro- or chloro-substituted analogs (e.g., 5-Fluoro-4-methoxypicolinaldehyde) reveal enhanced metabolic stability but reduced solubility. Use LogP calculations (ChemAxon) and hepatic microsome assays to evaluate CYP450-mediated oxidation. Substituents at C4 or C6 positions often improve bioavailability .

Q. What experimental designs minimize variability in dose-response studies for anticancer activity?

Employ a 3D cell culture model (e.g., spheroids) over monolayers to mimic tumor microenvironments. Use gradient concentrations (1–100 µM) with 72-hour exposure and ATP-based viability assays (CellTiter-Glo). Include dose-response curves for cisplatin as a reference. Statistical analysis should use nonlinear regression (GraphPad Prism) to calculate IC50 values .

Q. How can researchers validate the compound's enzyme inhibition mechanism?

Combine kinetic assays (e.g., Lineweaver-Burk plots for competitive inhibition) with fluorescent probes (e.g., TAMRA-labeled substrates). For NADPH-dependent enzymes, monitor absorbance at 340 nm for cofactor depletion. Confirm findings with CRISPR-edited enzyme knockout cell lines .

Q. What protocols ensure reproducibility in scaling up synthesis for preclinical trials?

Use flow chemistry for continuous production, optimizing parameters like residence time (10–15 minutes) and pressure (1–2 bar). Monitor reaction progress with in-line IR spectroscopy. Purify via fractional crystallization (ethanol/water, 3:1 v/v) and validate batches with NMR and LC-MS. Document deviations using a Failure Mode and Effects Analysis (FMEA) framework .

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